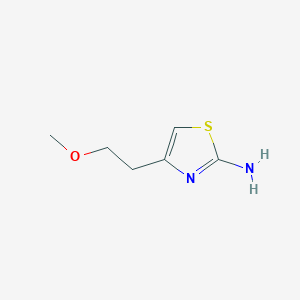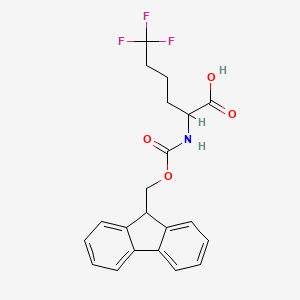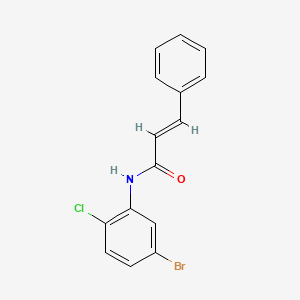![molecular formula C7H12F2O2 B12311005 [4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
[4-(Difluoromethyl)oxan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Difluorometil)oxan-4-il]metanol: es un compuesto orgánico con la fórmula molecular C6H10F2O2. Se caracteriza por la presencia de un grupo difluorometil unido a un anillo de oxano, que a su vez está conectado a un grupo metanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de [4-(Difluorometil)oxan-4-il]metanol normalmente implica la reacción de precursores sustituidos con difluorometil con derivados de oxano en condiciones controladas.
Métodos de producción industrial: La producción industrial de [4-(Difluorometil)oxan-4-il]metanol puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y rendimiento consistentes. El proceso a menudo incluye pasos de purificación como la destilación y la recristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: [4-(Difluorometil)oxan-4-il]metanol puede sufrir reacciones de oxidación para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o alcanos correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo difluorometil puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas (NH2-) pueden utilizarse en condiciones básicas.
Principales productos:
Oxidación: Formación de ácido difluorometil oxano carboxílico.
Reducción: Formación de alcohol difluorometil oxano.
Sustitución: Formación de varios derivados de oxano sustituidos.
Aplicaciones Científicas De Investigación
Química: En química, [4-(Difluorometil)oxan-4-il]metanol se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo su papel como inhibidor enzimático o modulador de receptores. Su grupo difluorometil puede interactuar con objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: En medicina, [4-(Difluorometil)oxan-4-il]metanol se explora por sus posibles aplicaciones terapéuticas. Puede servir como un compuesto líder para el desarrollo de nuevos fármacos con perfiles de eficacia y seguridad mejorados.
Industria: Industrialmente, el compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción de [4-(Difluorometil)oxan-4-il]metanol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo difluorometil puede formar fuertes enlaces de hidrógeno e interacciones electrostáticas con estos objetivos, lo que lleva a la modulación de su actividad. Esto puede resultar en varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares:
[4-(Trifluorometil)oxan-4-il]metanol: Estructura similar pero con un átomo de flúor adicional.
[4-(Metil)oxan-4-il]metanol: Carece de los átomos de flúor, lo que resulta en diferentes propiedades químicas.
[4-(Clorometil)oxan-4-il]metanol: Contiene un átomo de cloro en lugar de flúor, lo que lleva a una reactividad diferente.
Singularidad: [4-(Difluorometil)oxan-4-il]metanol es único debido a la presencia del grupo difluorometil, que confiere propiedades químicas y biológicas distintas. El grupo difluorometil mejora la estabilidad, lipofilia y capacidad del compuesto para formar fuertes interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C7H12F2O2 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
[4-(difluoromethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C7H12F2O2/c8-6(9)7(5-10)1-3-11-4-2-7/h6,10H,1-5H2 |
Clave InChI |
LJIYDJWFBHJFSU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)
![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)

![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)

